Methoxy-X04

Beschreibung

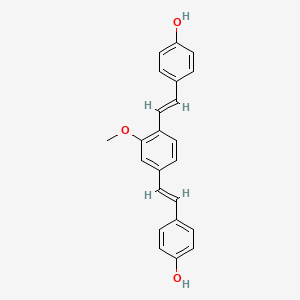

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[(E)-2-[4-[(E)-2-(4-hydroxyphenyl)ethenyl]-3-methoxyphenyl]ethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O3/c1-26-23-16-19(3-2-17-6-12-21(24)13-7-17)5-11-20(23)10-4-18-8-14-22(25)15-9-18/h2-16,24-25H,1H3/b3-2+,10-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGYNZFHVGOFCMD-KHVHPYDTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC2=CC=C(C=C2)O)C=CC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C2=CC=C(C=C2)O)/C=C/C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methoxy-X04: A Technical Guide to its Binding Affinity for Amyloid-β Fibrils

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-X04 is a fluorescent derivative of Congo red that readily crosses the blood-brain barrier and binds with high affinity to amyloid-β (Aβ) fibrils, the primary component of the characteristic plaques found in Alzheimer's disease.[1][2][3] Its utility as an in vivo and in vitro probe for visualizing and quantifying Aβ plaques has made it an invaluable tool in Alzheimer's disease research.[3][4] This technical guide provides an in-depth analysis of this compound's binding affinity for Aβ fibrils, detailing the quantitative binding parameters, the experimental protocols used for their determination, and the underlying molecular interactions.

Quantitative Binding Affinity of this compound for Aβ Fibrils

The binding affinity of this compound for Aβ fibrils has been primarily characterized by its inhibition constant (Kᵢ), a measure of how strongly a compound inhibits the binding of a radiolabeled ligand to its target. Multiple studies have consistently reported a high affinity of this compound for Aβ fibrils, with Kᵢ values in the nanomolar range.

| Binding Parameter | Value (nM) | Aβ Species | Reference |

| Kᵢ | 26.8 | Aβ(1-40) fibrils | |

| Kᵢ | 24 | Aβ fibrils |

While the dissociation constant (Kd), a direct measure of the binding equilibrium, has not been explicitly reported in the reviewed literature, the low nanomolar Kᵢ values strongly indicate a high-affinity interaction between this compound and Aβ fibrils. It is important to note that this compound exhibits a strong selectivity for the fibrillar form of Aβ over monomeric or oligomeric species, which is attributed to its binding to the cross-β-sheet structures characteristic of amyloid fibrils.

Experimental Protocols

The determination of this compound's binding affinity for Aβ fibrils typically involves competition binding assays. Below is a detailed methodology for such an experiment.

In Vitro Competition Binding Assay

This protocol describes a competitive radioligand binding assay to determine the inhibition constant (Kᵢ) of this compound for Aβ fibrils.

1. Preparation of Aβ(1-40) Fibrils:

-

Synthetically produced Aβ(1-40) peptide is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

The peptide solution is then diluted in a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration that promotes fibril formation.

-

The solution is incubated at 37°C with gentle agitation for several days to allow for the formation of mature fibrils.

-

Fibril formation is monitored using techniques such as Thioflavin T (ThT) fluorescence assay or transmission electron microscopy (TEM).

2. Radiolabeling of this compound:

-

This compound is radiolabeled, typically with Carbon-11 ([¹¹C]), to create a tracer for the binding assay.

3. Competition Binding Assay:

-

A constant concentration of pre-formed Aβ(1-40) fibrils is incubated with a fixed concentration of [¹¹C]this compound.

-

Increasing concentrations of unlabeled this compound are added to the incubation mixture.

-

The reaction is allowed to reach equilibrium by incubating for a specific time (e.g., 60 minutes) at room temperature.

-

The fibril-bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through a glass fiber filter, which traps the larger fibrils while allowing the unbound ligand to pass through.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The amount of radioactivity trapped on the filters, corresponding to the bound [¹¹C]this compound, is quantified using a scintillation counter.

4. Data Analysis:

-

The data are plotted as the percentage of specific binding of [¹¹C]this compound against the logarithm of the concentration of unlabeled this compound.

-

The IC₅₀ value (the concentration of unlabeled this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Experimental workflow for determining this compound's binding affinity.

Molecular Interactions and Binding Site

This compound, being a derivative of Congo red, is thought to bind to Aβ fibrils through a mechanism involving interactions with the cross-β-sheet structure. The planar nature of the this compound molecule allows it to intercalate into the grooves of the β-sheets that run along the fibril axis. The binding is likely stabilized by a combination of hydrophobic interactions and hydrogen bonding between the hydroxyl groups of this compound and the amino acid residues of the Aβ peptide within the fibril.

The amyloid-β peptide aggregation is a complex process that begins with soluble monomers and progresses through various oligomeric intermediates to form insoluble fibrils. This compound's selectivity for the fibrillar form suggests its binding site is a structural motif that is absent or less accessible in the earlier, non-fibrillar aggregates.

Amyloid-β aggregation pathway and this compound's binding target.

Conclusion

This compound exhibits a high binding affinity for amyloid-β fibrils, with a consistently reported inhibition constant in the low nanomolar range. This strong and selective interaction with the fibrillar form of Aβ makes it an exceptional tool for the detection and quantification of amyloid plaques in the context of Alzheimer's disease research. The well-established experimental protocols for determining its binding affinity provide a robust framework for its application and for the development of novel amyloid-targeting compounds. Understanding the molecular basis of its binding to the cross-β-sheet structure is crucial for the rational design of next-generation diagnostics and therapeutics for Alzheimer's disease and other amyloid-related disorders.

References

- 1. Anti-Amyloid Effects of Small Molecule Aβ-Binding Agents in PS1/APP Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. xcessbio.com [xcessbio.com]

- 3. Imaging Abeta plaques in living transgenic mice with multiphoton microscopy and this compound, a systemically administered Congo red derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Fluorescent Amyloid Beta marker | 863918-78-9 | Hello Bio [hellobio.com]

Methoxy-X04: A Technical Guide to Blood-Brain Barrier Penetration and In Vivo Amyloid Plaque Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-X04, a derivative of Congo red, has emerged as a significant tool in Alzheimer's disease research due to its ability to cross the blood-brain barrier (BBB) and bind with high affinity to β-amyloid plaques, a key pathological hallmark of the disease.[1][2][3][4] This technical guide provides an in-depth overview of the BBB penetration efficiency of this compound, detailing quantitative data, experimental protocols, and the underlying mechanisms of its utility as an in vivo imaging agent.

Blood-Brain Barrier Penetration Efficiency: Quantitative Data

This compound was specifically designed to overcome the limitations of its predecessors, such as Congo red and Chrysamine-G, which exhibit marginal brain entry.[5] By lacking acidic groups, this compound is smaller and more lipophilic, characteristics that facilitate its passage across the BBB.

Quantitative studies have demonstrated its favorable pharmacokinetic profile for brain uptake. The table below summarizes key quantitative data regarding the BBB penetration and binding affinity of this compound.

| Parameter | Value | Species | Method | Reference |

| Brain Uptake | 81% Injected Dose per Gram (%IDI) | Rat | Radiolabeling ([11C]this compound) | |

| ~0.4% Injected Dose per Gram (%ID/g) | Rat | Radiolabeling ([11C]this compound) | ||

| Comparison | 7-fold greater brain entry than Methoxy-X34 | Rat | Radiolabeling | |

| Binding Affinity (Ki) | 26.8 ± 10.0 nM | In vitro (Aβ(1-40) fibrils) | Displacement Assay | |

| 25.3 ± 10.1 nM (Chrysamine-G for comparison) | In vitro (Aβ(1-40) fibrils) | Displacement Assay | ||

| In Vivo Imaging Dose | 5 to 10 mg/kg (intravenous) | Mouse (PS1/APP) | Multiphoton Microscopy | |

| 10 mg/kg (intraperitoneal) | Mouse (PS1/APP) | Multiphoton Microscopy |

Mechanism of Action and Target Binding

This compound selectively binds to the β-sheet structures that are characteristic of fibrillar amyloid deposits. This binding is the basis for its utility in visualizing amyloid plaques, neurofibrillary tangles (NFTs), and cerebrovascular amyloid in postmortem Alzheimer's disease brain tissue. Pre-treatment of tissue with formic acid, which disrupts fibrillar β-sheet structures, abolishes this compound binding, confirming its specificity for these conformations. The interaction between this compound and amyloid-β (Aβ) is believed to be through a shared binding site with Chrysamine-G.

While this compound is primarily a diagnostic imaging agent, some studies have explored its therapeutic potential. Chronic treatment of PS1/APP transgenic mice with this compound resulted in a significant decrease in insoluble Aβ levels, total Aβ load, and average plaque size.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are summaries of key experimental protocols.

In Vivo Pharmacokinetic Studies in Rats

This protocol is designed to quantify the brain uptake of radiolabeled this compound.

Protocol Details:

-

Subjects: Male Sprague-Dawley rats.

-

Radiotracer: [11C]this compound is synthesized and purified.

-

Administration: The radiotracer is injected intravenously via the lateral tail vein.

-

Time Points: Animals are studied at various time points post-injection (e.g., 2, 30, and 60 minutes).

-

Tissue Collection: At each time point, animals are anesthetized, and terminal arterial blood and the brain are collected.

-

Analysis: The radioactivity in the plasma and brain homogenates is measured using a gamma counter. The percentage of the injected dose per gram of brain tissue (%ID/g) is then calculated.

In Vivo Two-Photon Microscopy in Transgenic Mice

This protocol allows for the direct visualization of amyloid plaques in living animals.

Protocol Details:

-

Subjects: Transgenic mouse models of Alzheimer's disease, such as PS1/APP mice.

-

This compound Preparation: A 5 mg/ml solution is prepared by dissolving this compound in a vehicle containing 10% DMSO, 45% propylene glycol, and 45% sodium phosphate buffered saline.

-

Administration: this compound is administered via intravenous (i.v.) or intraperitoneal (i.p.) injection at a dose of 5-10 mg/kg. For longitudinal studies, a loading dose followed by weekly maintenance doses can be used.

-

Imaging: A cranial window is often implanted for chronic imaging. Imaging is performed using a two-photon microscope. Distinguishable plaques can be detected 30 to 60 minutes after i.v. administration. Excitation wavelengths around 750-800 nm are typically used.

Postmortem Tissue Staining

This protocol is used to visualize amyloid plaques in fixed brain tissue.

Protocol Details:

-

Tissue Preparation: Deparaffinized and quenched tissue sections are used.

-

Staining Solution: A 100 µM solution of this compound is prepared in a mixture of 40% ethanol and 60% distilled water, with the pH adjusted to 10 with NaOH.

-

Staining Procedure: Sections are incubated in the staining solution for 10 minutes.

-

Differentiation: The sections are briefly dipped in tap water and then differentiated in 0.2% NaOH in 80% ethanol for 2 minutes.

-

Washing and Mounting: Sections are washed in tap water and then coverslipped with a mounting medium.

-

Visualization: Stained sections are examined using a fluorescence microscope with a suitable filter set (e.g., excitation at 400-410 nm).

Conclusion

This compound stands out as a valuable research tool for studying Alzheimer's disease pathology in vivo. Its efficient penetration of the blood-brain barrier and high-affinity binding to amyloid plaques enable high-resolution imaging in living animals. The quantitative data on its brain uptake and binding characteristics, coupled with well-defined experimental protocols, provide a solid foundation for its application in preclinical studies. This includes monitoring disease progression, evaluating the efficacy of anti-amyloid therapies, and investigating the fundamental biology of amyloid plaque formation and clearance. The continued use and refinement of techniques involving this compound will undoubtedly contribute to a deeper understanding of Alzheimer's disease and the development of novel therapeutic strategies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. db.cngb.org [db.cngb.org]

- 4. Imaging Abeta plaques in living transgenic mice with multiphoton microscopy and this compound, a systemically administered Congo red derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

Methoxy-X04: A Technical Guide to its Chemical Properties, Synthesis, and Application in Amyloid Plaque Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-X04 is a fluorescent derivative of Congo red and Chrysamine-G, engineered for enhanced lipophilicity and the ability to cross the blood-brain barrier.[1][2] This property makes it an invaluable tool for the in vivo and ex vivo detection of amyloid-β (Aβ) plaques, neurofibrillary tangles (NFTs), and cerebrovascular amyloid, which are pathological hallmarks of Alzheimer's disease (AD).[1][2] Its primary application lies in preclinical AD research, where it is used for high-resolution imaging of amyloid deposits in living transgenic animal models.[3] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and experimental applications of this compound.

Chemical Structure and Properties

This compound, with the IUPAC name 4-[(E)-2-[4-[(E)-2-(4-hydroxyphenyl)ethenyl]-3-methoxyphenyl]ethenyl]phenol, is a symmetrical stilbene derivative. Its structure is characterized by two hydroxystyryl groups linked to a central methoxy-substituted benzene ring. This design contributes to its fluorescence and high affinity for the β-sheet structures prevalent in amyloid fibrils.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₃H₂₀O₃ | |

| Molecular Weight | 344.4 g/mol | |

| CAS Number | 863918-78-9 | |

| Appearance | Not specified in results | |

| Solubility | Soluble in DMSO to 100 mM, in ethanol to 20 mM. | |

| Purity | >98% |

Spectroscopic and Binding Properties

The utility of this compound as a fluorescent probe is defined by its spectroscopic characteristics and its binding affinity for amyloid fibrils. These properties are summarized in Table 2.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~370 nm | |

| Emission Maximum (λem) | ~452 nm | |

| Binding Affinity (Ki) for Aβ fibrils | 26.8 ± 10.0 nM |

Synthesis of this compound

Synthetic Workflow

The overall synthetic strategy involves the preparation of a bis(phosphonate) ester from a substituted xylene, followed by a double HWE reaction with 4-hydroxybenzaldehyde.

Experimental Protocol (Representative)

Step 1: Synthesis of Diethyl (2-methoxy-1,4-phenylene)bis(methylene)diphosphonate

-

Bromination: 2-methoxy-1,4-dimethylbenzene is subjected to radical bromination using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) to yield 1,4-bis(bromomethyl)-2-methoxybenzene. This reaction can be challenging due to over-bromination.

-

Arbuzov Reaction: The resulting dibromide is then reacted with an excess of triethyl phosphite, typically with heating, in an Arbuzov reaction to form the bis(phosphonate) ester. The excess triethyl phosphite is removed under reduced pressure.

Step 2: Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

-

Deprotonation: The bis(phosphonate) ester is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled in an ice bath. A strong base, such as sodium hydride (NaH), is added portion-wise to deprotonate the phosphonate, forming the ylide.

-

Reaction with Aldehyde: A solution of 4-hydroxybenzaldehyde in the same anhydrous solvent is then added dropwise to the ylide solution. The reaction mixture is typically allowed to warm to room temperature and stirred for several hours to overnight.

-

Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude this compound is then purified, often by recrystallization, to yield the final product.

Experimental Protocols for Amyloid Plaque Detection

This compound is a versatile tool that can be used for both in vivo imaging in live animals and for staining of post-mortem brain tissue.

In Vivo Administration and Imaging

For in vivo studies, this compound is typically administered systemically to transgenic mouse models of Alzheimer's disease.

Protocol for Intraperitoneal (i.p.) Injection:

-

Solution Preparation: Prepare a 5 mg/mL stock solution of this compound by dissolving it in a vehicle solution of 10% dimethyl sulfoxide (DMSO), 45% propylene glycol, and 45% sodium phosphate-buffered saline (pH 7.4).

-

Administration: Administer the this compound solution to the animal via intraperitoneal injection at a dosage of 10 mg/kg body weight. Imaging is typically performed 24 hours post-injection.

Protocol for Intravenous (i.v.) Injection:

-

Solution Preparation: Prepare a 1 mg/mL solution of this compound in normal saline, adjusting the pH to approximately 12 with 0.1 N NaOH to aid dissolution.

-

Administration: Inject the this compound solution intravenously at a dosage of 5 to 10 mg/kg body weight. Imaging can commence within 30 to 60 minutes after injection.

In Vivo Imaging Workflow:

References

Methoxy-X04: A Technical Guide to a Premier Fluorescent Probe for Amyloid Plaque Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-X04 is a highly effective fluorescent probe renowned for its ability to selectively bind to amyloid-β (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. Developed as a derivative of Congo red, this compound was engineered to overcome the limitations of its predecessors by offering enhanced blood-brain barrier permeability and strong binding affinity to the β-sheet structures characteristic of amyloid fibrils.[1][2][3] Its utility in both in vivo and in vitro applications has made it an indispensable tool in Alzheimer's disease research, facilitating the direct visualization and longitudinal study of amyloid pathology in living organisms. This technical guide provides a comprehensive overview of this compound, including its core properties, detailed experimental protocols, and the logical framework for its application in neuroscience research.

Core Properties and Data

This compound exhibits physicochemical and fluorescent properties that are optimized for the detection of amyloid aggregates. A summary of its key quantitative data is presented below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 344.4 g/mol | [4] |

| Molecular Formula | C₂₃H₂₀O₃ | [4] |

| In Vitro Binding Affinity (Ki) | 26.8 nM (for Aβ fibrils) | |

| Excitation Maximum (λex) | 370 nm | |

| Emission Maximum (λem) | 452 nm | |

| Solubility | Soluble to 100 mM in DMSO and 10 mM in ethanol | |

| Purity | ≥98% (HPLC) | |

| Storage | Store at +4°C |

Mechanism of Action: Binding to Amyloid Fibrils

This compound's efficacy as an amyloid probe stems from its specific binding to the cross-β-sheet conformation of aggregated Aβ peptides within amyloid plaques. The planar structure of the this compound molecule allows it to intercalate between the β-sheets of the amyloid fibrils. This binding event leads to a significant enhancement of its quantum yield, resulting in a strong fluorescent signal upon excitation.

Experimental Protocols

Synthesis of this compound

An improved synthesis for this compound has been described, which also allows for the rapid derivatization of the distyrylbenzene scaffold. The general scheme involves a Horner-Wadsworth-Emmons reaction. The key reagents and conditions are outlined below.

Reagents and Conditions:

-

Step a: N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄), reflux.

-

Step b: Triethyl phosphate.

-

Step c: Potassium permanganate (KMnO₄), Water (H₂O), 100°C, 12 h.

-

Step d: (1) Thionyl chloride (SOCl₂), Methanol (MeOH), 0°C, 2 h; (2) Potassium carbonate (K₂CO₃), reflux, 3 h.

-

Step e: Lithium aluminium hydride (LiAlH₄), Tetrahydrofuran (THF).

-

Step f: (1) Thionyl chloride (SOCl₂), Dichloromethane (CH₂Cl₂); (2) Triethyl phosphate.

-

Step g: Potassium tert-butoxide (KOtBu), aromatic aldehyde, Dimethylformamide (DMF).

In Vitro Staining of Amyloid Plaques in Tissue Sections

This protocol is adapted from procedures used for staining post-mortem brain tissue.

-

Deparaffinization and Rehydration: Deparaffinize brain sections through a series of xylene and ethanol washes.

-

Autofluorescence Quenching: Treat sections to reduce background autofluorescence.

-

Staining: Incubate sections in a 100 µM solution of this compound in 40% ethanol/60% distilled H₂O (pH adjusted to 10 with 0.1 N NaOH) for 10 minutes.

-

Washing: Briefly dip the sections in tap water.

-

Differentiation: Differentiate in 0.2% NaOH in 80% ethanol for 2 minutes.

-

Final Wash: Place sections in tap water for 10 minutes.

-

Mounting: Coverslip with an appropriate mounting medium.

In Vitro Competitive Binding Assay

This protocol provides a framework for determining the binding affinity of test compounds against Aβ fibrils using radiolabeled this compound.

-

Preparation of Aβ Fibrils: Synthesize and aggregate Aβ(1-40) or Aβ(1-42) peptides to form fibrils.

-

Assay Buffer: Prepare a binding buffer (e.g., 150 mM Tris-HCl, pH 7.0, containing 20% ethanol).

-

Reaction Mixture: In a final volume, combine the test compound at various concentrations, a fixed concentration of [¹¹C]this compound (or another suitable radiolabeled form), and pre-aggregated Aβ fibrils.

-

Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the fibril-bound radioligand from the free radioligand using a method such as filtration through glass fiber filters.

-

Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

-

Data Analysis: Calculate the inhibition constant (Ki) of the test compound by analyzing the displacement of the radiolabeled this compound.

In Vivo Two-Photon Microscopy of Amyloid Plaques

This protocol outlines the procedure for imaging amyloid plaques in living transgenic mouse models of Alzheimer's disease.

-

Preparation of this compound Solution:

-

For Intraperitoneal (i.p.) Injection: Prepare a 5 mg/ml solution of this compound in a vehicle of 10% Dimethyl sulfoxide (DMSO), 45% propylene glycol, and 45% phosphate-buffered saline (PBS), pH 7.5.

-

For Intravenous (i.v.) Injection: Prepare a 1 mg/ml solution of this compound in normal saline, with the pH adjusted to 12 with 0.1 N NaOH.

-

-

Animal Preparation: Anesthetize the transgenic mouse and secure it on a stereotaxic frame. A cranial window is typically prepared over the region of interest to allow for optical access to the brain.

-

Administration of this compound:

-

i.p. injection: Administer this compound at a dose of 10 mg/kg, 24 hours prior to the imaging session.

-

i.v. injection: Administer this compound at a dose of 5-10 mg/kg immediately before imaging.

-

-

Two-Photon Imaging:

-

Use a two-photon microscope with a tunable laser.

-

Set the excitation wavelength to approximately 750 nm for this compound.

-

Collect the emission fluorescence in the blue channel (e.g., 460-500 nm).

-

Acquire z-stacks to create three-dimensional reconstructions of the amyloid plaques.

-

Experimental and Research Workflow

The application of this compound in Alzheimer's disease research typically follows a structured workflow, from initial probe administration to data analysis and interpretation.

Conclusion

This compound has proven to be a robust and reliable fluorescent probe for the specific detection of amyloid-β plaques. Its favorable properties, including high binding affinity, blood-brain barrier penetration, and strong fluorescence upon binding, have solidified its role in advancing our understanding of Alzheimer's disease pathogenesis. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their studies, ultimately contributing to the development of novel diagnostics and therapeutics for this devastating neurodegenerative disease.

References

Methoxy-X04: An In-Depth Technical Guide for the Detection of Fibrillar β-Sheet Deposits

For Researchers, Scientists, and Drug Development Professionals

Introduction: Methoxy-X04 is a fluorescent probe that has become an invaluable tool in the study of neurodegenerative diseases characterized by the misfolding and aggregation of proteins into fibrillar β-sheet structures, most notably Alzheimer's disease. As a derivative of Congo red, this compound exhibits high binding affinity and selectivity for amyloid-β (Aβ) plaques, neurofibrillary tangles (NFTs), and cerebrovascular amyloid.[1][2] Its ability to cross the blood-brain barrier and its favorable fluorescence properties make it suitable for both in vivo imaging in living animals and ex vivo histological staining of post-mortem tissue.[3][4][5] This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.

Core Principles and Mechanism of Action

This compound is a small, lipophilic molecule designed to overcome the limitations of its parent compounds, Congo red and Chrysamine-G, which have poor brain penetration. The precise molecular mechanism of this compound binding to fibrillar β-sheets is thought to be similar to that of other amyloid-binding dyes. It is hypothesized that the planar structure of the this compound molecule intercalates into the grooves of the β-pleated sheet conformation characteristic of amyloid fibrils. This interaction is stabilized by a combination of hydrophobic interactions and van der Waals forces between the dye and the amino acid residues of the aggregated protein. Upon binding, the dye's molecular conformation becomes more rigid, leading to a significant increase in its fluorescence quantum yield. This fluorescence enhancement upon binding to its target is a key feature that enables the sensitive detection of amyloid deposits. Pre-treatment of tissue sections with formic acid, which disrupts the fibrillar β-sheet structure, abolishes this compound binding, confirming its specificity for this conformation.

Quantitative Data

The following tables summarize the key quantitative properties of this compound, providing a basis for experimental design and data interpretation.

Table 1: Binding and Physicochemical Properties

| Property | Value | Reference(s) |

| Binding Affinity (Ki) for Aβ fibrils | 26.8 nM | |

| Molecular Weight | 344.4 g/mol | |

| Formula | C23H20O3 | |

| pKa | Not explicitly found | |

| LogPoct | Not explicitly found, but described as more lipophilic than Congo red |

Table 2: Fluorescence and Spectroscopic Properties

| Property | Wavelength (nm) | Reference(s) |

| Excitation Maximum (λex) | 370 nm | |

| Emission Maximum (λem) | 452 nm | |

| Optimal V-filter set for microscopy | Excitation: 400-410 nm, Dichroic mirror: DM455, Longpass filter: 455 nm |

Table 3: Pharmacokinetic Properties

| Parameter | Value | Species | Administration | Reference(s) |

| Brain Uptake | ~0.4% ID/g (81% IDI) | Rat | Intravenous | |

| Time to Plaque Detection (in vivo) | 30-60 minutes | Mouse | Intravenous | |

| Time to Plaque Detection (in vivo) | High contrast images after 24 hours | Mouse | Intraperitoneal |

Experimental Protocols

The following are detailed methodologies for the use of this compound in common research applications.

In Vivo Two-Photon Microscopy Imaging

This protocol is adapted for imaging amyloid plaques in live transgenic mouse models of Alzheimer's disease.

1. This compound Solution Preparation:

-

Prepare a stock solution of 5 mg/mL this compound.

-

Dissolve the this compound powder in a vehicle solution consisting of 10% dimethyl sulfoxide (DMSO), 45% propylene glycol, and 45% phosphate-buffered saline (PBS), pH 7.4.

-

Ensure the solution is thoroughly vortexed to completely dissolve the compound.

2. Animal Administration:

-

Intraperitoneal (i.p.) Injection: For long-term imaging studies, administer this compound via i.p. injection 24 hours prior to the imaging session.

-

A common dosage is 10 mg/kg of body weight.

-

For longitudinal studies, an initial loading dose of 2.0 mg/kg can be followed by weekly maintenance doses of 0.4 mg/kg.

-

-

Intravenous (i.v.) Injection: For acute imaging, administer this compound via tail vein injection at a dosage of 5 to 10 mg/kg.

-

Plaques can typically be visualized within 30 to 60 minutes post-injection.

-

3. Two-Photon Imaging:

-

Anesthetize the mouse according to approved institutional protocols.

-

Secure the animal on the microscope stage.

-

Use a two-photon microscope equipped with a Ti:Sapphire laser.

-

Set the excitation wavelength to approximately 750 nm for optimal two-photon excitation of this compound.

-

Collect the emission signal using a bandpass filter appropriate for the emission maximum of this compound (e.g., 460-500 nm).

Ex Vivo Histological Staining

This protocol is for staining fibrillar β-sheet deposits in fixed brain tissue sections.

1. Tissue Preparation:

-

Perfuse the animal with PBS followed by 4% paraformaldehyde (PFA).

-

Post-fix the brain in 4% PFA.

-

Section the brain to the desired thickness (e.g., 100 µm for free-floating sections) using a vibratome or cryostat.

2. Staining Solution Preparation:

-

Prepare a 100 µM this compound staining solution in a mixture of 40% ethanol and 60% distilled water.

-

Adjust the pH of the solution to 10 with 0.1 N NaOH.

3. Staining Procedure:

-

For paraffin-embedded sections, deparaffinize and rehydrate the tissue.

-

Quench tissue autofluorescence if necessary.

-

Incubate the sections in the this compound staining solution for 10 minutes.

-

Briefly rinse the sections in tap water (5 dips).

-

Differentiate the staining by incubating the sections in a solution of 0.2% NaOH in 80% ethanol for 2 minutes.

-

Wash the sections in tap water for 10 minutes.

-

Mount the sections on slides and coverslip with an aqueous mounting medium.

4. Visualization:

-

Examine the stained sections using a fluorescence microscope.

-

Use a filter set that is appropriate for the excitation and emission spectra of this compound (e.g., excitation at 340-380 nm).

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound.

Caption: Mechanism of this compound for amyloid plaque detection.

Caption: Experimental workflow for in vivo imaging with this compound.

Caption: Experimental workflow for ex vivo staining with this compound.

References

- 1. [PDF] Imaging Aβ Plaques in Living Transgenic Mice with Multiphoton Microscopy and Methoxy‐X04, a Systemically Administered Congo Red Derivative | Semantic Scholar [semanticscholar.org]

- 2. Imaging Abeta plaques in living transgenic mice with multiphoton microscopy and this compound, a systemically administered Congo red derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Correlative Light and Electron Microscopy to Study Microglial Interactions with β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Correlative Light and Electron Microscopy to Study Microglial Interactions with β-Amyloid Plaques [jove.com]

Methoxy-X04: A Technical Guide for Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-X04 is a fluorescent derivative of Congo red that has emerged as a crucial tool in Alzheimer's disease (AD) research. Its ability to cross the blood-brain barrier and specifically bind to β-sheet structures makes it an invaluable probe for the detection and quantification of amyloid-β (Aβ) plaques, neurofibrillary tangles (NFTs), and cerebrovascular amyloid.[1][2][3] This technical guide provides an in-depth overview of this compound's properties, applications, and detailed protocols for its use in both in vivo and ex vivo settings.

Core Properties and Mechanism of Action

Developed as a more lipophilic and smaller alternative to Congo red and Chrysamine-G, this compound readily penetrates the blood-brain barrier, a critical feature for in vivo imaging. It binds with high affinity to the β-pleated sheet conformation characteristic of amyloid fibrils. This binding results in a distinct fluorescence signal that allows for the visualization of amyloid deposits. This compound is not only a powerful tool for postmortem histological analysis but also enables longitudinal studies of plaque dynamics in living animal models of AD through techniques like two-photon microscopy.

Physicochemical and Binding Properties

| Property | Value | Reference |

| Molecular Weight | 344.4 g/mol | |

| Molecular Formula | C₂₃H₂₀O₃ | |

| Excitation Maximum (λex) | 370 nm | |

| Emission Maximum (λem) | 452 nm | |

| In Vitro Binding Affinity (Ki) for Aβ Fibrils | 26.8 nM | |

| Solubility | Soluble to 100 mM in DMSO and 10 mM in ethanol. |

Applications in Alzheimer's Disease Research

The primary application of this compound lies in the detection and quantification of amyloid pathology. Its versatility allows for a range of experimental paradigms:

-

In Vivo Imaging: this compound is widely used for longitudinal imaging of individual amyloid plaques in living transgenic mouse models of AD using two-photon microscopy. This enables the study of plaque formation, growth kinetics, and the effects of therapeutic interventions over time.

-

Ex Vivo Histology: It serves as a specific fluorescent stain for Aβ plaques, NFTs, and cerebrovascular amyloid in postmortem brain tissue sections.

-

Correlation with Other Pathologies: this compound staining can be combined with immunohistochemistry to study the spatial relationship between amyloid plaques and other pathological features, such as microglial activation or synaptic loss.

-

High-Throughput Screening: Its fluorescent properties make it suitable for quantifying amyloid load in brain tissue for preclinical drug efficacy studies.

Experimental Protocols

In Vivo Two-Photon Microscopy Workflow

This protocol outlines the key steps for longitudinal imaging of amyloid plaques in transgenic mice.

Detailed Methodology:

-

This compound Administration: Administer this compound to a transgenic mouse model of AD (e.g., PS1/APP, Tg2576). A common dosage is 5-10 mg/kg delivered via intraperitoneal (i.p.) or intravenous (i.v.) injection. For longitudinal studies, an initial loading dose (e.g., 2.0 mg/kg) followed by weekly maintenance doses (e.g., 0.4 mg/kg) can be used. Plaques can be visualized as early as 30-60 minutes post-injection.

-

Anesthesia and Surgical Preparation: Anesthetize the animal according to approved institutional protocols. For chronic imaging, a cranial window is typically implanted over the region of interest (e.g., somatosensory or visual cortex) to provide optical access to the brain.

-

Two-Photon Imaging: Securely mount the anesthetized mouse on the microscope stage. Use a two-photon microscope equipped with a Ti:Sapphire laser. This compound can be excited at wavelengths ranging from 750 nm to 880 nm. Collect emitted fluorescence in the blue channel (e.g., 460-500 nm). Acquire z-stacks of the region of interest to capture the three-dimensional structure of the plaques.

-

Longitudinal Imaging: Repeat the imaging sessions at desired intervals (e.g., weekly) to track changes in individual plaques over time. Use vascular landmarks to relocate the same imaging volume in subsequent sessions.

-

Image Analysis: Use image analysis software (e.g., ImageJ, Imaris) to process the acquired z-stacks. This allows for the quantification of plaque number, volume, and growth rates.

Ex Vivo Staining of Brain Sections

This protocol details the procedure for staining amyloid plaques in fixed brain tissue.

Detailed Methodology:

-

Tissue Preparation: Transcardially perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde). Harvest the brain and post-fix overnight. Section the brain using a vibratome or cryostat.

-

Staining Solution Preparation: Prepare a 100 µM solution of this compound in a mixture of 40% ethanol and 60% distilled water. Adjust the pH to 10 with 0.1 N NaOH.

-

Staining Procedure:

-

If using paraffin-embedded sections, deparaffinize and rehydrate the tissue.

-

Quench tissue autofluorescence if necessary.

-

Incubate the sections in the this compound staining solution for 10 minutes.

-

Briefly rinse the sections in tap water.

-

Differentiate the staining by incubating for 2 minutes in a solution of 0.2% NaOH in 80% ethanol.

-

Wash the sections in tap water for 10 minutes.

-

-

Coverslipping and Imaging: Coverslip the stained sections with an aqueous mounting medium. Image the sections using a fluorescence microscope with appropriate filters for blue fluorescence.

Quantitative Data Summary

| Parameter | Animal Model | Age | Dosage/Concentration | Key Finding | Reference |

| In Vivo Plaque Detection Time | PS1/APP Mice | 7 months | 5-10 mg/kg, i.v. | Plaques distinguishable 30-60 minutes post-injection. | |

| In Vivo Plaque Detection Time | PS1/APP Mice | 13 months | 10 mg/kg, i.p. | High-contrast images of plaques and cerebrovascular amyloid 24 hours post-injection. | |

| Brain Entry of [¹¹C]this compound | Rat | N/A | Tracer dose | Brain entry was 7-fold greater than the related compound, methoxy-X34. | |

| Reduction in Insoluble Aβ | PS1/APP Mice | 12 weeks | 9 doses over 3 weeks | ~64% decrease in insoluble Aβ40 and Aβ42 levels. | |

| Reduction in Aβ Plaque Load | PS1/APP Mice | 12 weeks | 9 doses over 3 weeks | Significant decrease in Aβ40 plaque load. |

Signaling and Interaction Pathway

This compound does not directly participate in a biological signaling pathway. Instead, it acts as an exogenous fluorescent probe that physically interacts with and labels aggregated amyloid proteins. The logical flow of its application is from systemic administration to visualization.

Conclusion

This compound is a robust and versatile tool for the study of amyloid pathology in Alzheimer's disease. Its favorable properties, including blood-brain barrier permeability and high-affinity binding to amyloid fibrils, enable detailed investigation of disease progression and the evaluation of potential therapeutics in preclinical models. The protocols and data presented in this guide offer a comprehensive resource for researchers employing this powerful fluorescent probe.

References

Methoxy-X04: An In-Depth Technical Guide for Amyloid Plaque Pathology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-X04 is a fluorescent probe that has become an invaluable tool in the study of amyloid plaque pathology, a hallmark of Alzheimer's disease and other neurodegenerative disorders. A derivative of Congo red, this compound is characterized by its ability to cross the blood-brain barrier and specifically bind to the β-sheet structures inherent in dense core amyloid-β (Aβ) plaques, neurofibrillary tangles (NFTs), and cerebrovascular amyloid[1][2][3][4][5]. Its fluorescent properties make it particularly well-suited for a variety of in vivo and in vitro imaging applications, including multiphoton microscopy, enabling real-time visualization and quantification of amyloid deposition in living animals. This technical guide provides a comprehensive overview of this compound, including its properties, detailed experimental protocols, and data interpretation for researchers in neurodegenerative disease and drug development.

Chemical and Physical Properties

This compound, with the chemical name 4,4'-[(2-methoxy-1,4-phenylene)di-(1E)-2,1-ethenediyl]bisphenol, is a lipophilic molecule designed for enhanced brain penetration compared to its predecessors like Congo red. Its key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 344.4 g/mol | |

| Molecular Formula | C₂₃H₂₀O₃ | |

| CAS Number | 863918-78-9 | |

| Appearance | Crystalline solid | |

| Purity | ≥95-98% (HPLC) | |

| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (up to 10 mM). Sparingly soluble in aqueous buffers. | |

| Storage | Store at -20°C, protected from light. Stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month. |

Spectral and Binding Properties

The utility of this compound as a fluorescent probe is defined by its spectral characteristics and high binding affinity for amyloid fibrils.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~370-380 nm | |

| Emission Maximum (λem) | ~452 nm | |

| Two-Photon Excitation | ~750-800 nm | |

| Binding Affinity (Ki) for Aβ fibrils | 26.8 nM |

Mechanism of Action

This compound's mechanism of action is predicated on its structural characteristics, which allow it to readily cross the blood-brain barrier and subsequently bind with high affinity and specificity to the cross-β-sheet conformation of aggregated amyloid proteins.

Figure 1. Mechanism of this compound action for amyloid plaque detection.

Experimental Protocols

The following are detailed protocols for the application of this compound in both in vivo and in vitro settings.

In Vivo Two-Photon Microscopy

This protocol is designed for the longitudinal imaging of amyloid plaques in live transgenic mouse models of Alzheimer's disease.

Figure 2. Workflow for in vivo two-photon imaging with this compound.

5.1.1 Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Propylene glycol

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cremophor EL (optional, for some formulations)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Surgical tools for cranial window implantation

-

Two-photon microscope with a tunable Ti:Sapphire laser

5.1.2 this compound Solution Preparation

-

Prepare a stock solution of this compound at 10 mg/mL in DMSO. This stock should be stored at -20°C and protected from light.

-

For intraperitoneal (i.p.) injection, a common formulation is a 5 mg/mL solution prepared by diluting the stock in a vehicle of 10% DMSO, 45% propylene glycol, and 45% PBS.

-

Another reported i.p. injection solution consists of a final concentration of 3.3 mg/kg prepared from the 10 mg/mL DMSO stock, dissolved in Cremophor EL and PBS.

5.1.3 Animal Preparation and Injection

-

Anesthetize the mouse using a standard, approved protocol.

-

For longitudinal imaging, surgically implant a cranial window over the region of interest (e.g., cortex or hippocampus). Allow the animal to recover fully before imaging.

-

Administer this compound via i.p. or intravenous (i.v.) injection.

-

Intraperitoneal (i.p.): A typical dose is 5-10 mg/kg. Imaging is usually performed 18-24 hours post-injection to allow for clearance of unbound dye from the brain parenchyma.

-

Intravenous (i.v.): A typical dose is 5-10 mg/kg. Plaques can be visualized as early as 30-60 minutes post-injection.

-

5.1.4 Two-Photon Imaging

-

Anesthetize the mouse and fix its head under the microscope objective.

-

Use a Ti:Sapphire laser tuned to an excitation wavelength of approximately 750-800 nm for this compound.

-

Collect the emission signal using a bandpass filter appropriate for the blue fluorescence of this compound (e.g., 460-500 nm).

-

Acquire z-stacks through the desired cortical depth to capture the three-dimensional structure of the plaques.

In Vitro Staining of Brain Tissue

This protocol is suitable for staining amyloid plaques in fixed brain sections for confocal or fluorescence microscopy.

Figure 3. Workflow for in vitro this compound staining of brain tissue.

5.2.1 Materials

-

Fixed brain tissue (e.g., from transcardial perfusion with 4% paraformaldehyde)

-

Cryostat or microtome for sectioning

-

Microscope slides

-

This compound powder

-

Ethanol

-

Distilled water

-

Sodium hydroxide (NaOH)

-

Mounting medium

5.2.2 this compound Staining Solution Preparation

-

Prepare a 100 µM this compound staining solution in a vehicle of 40% ethanol and 60% distilled water.

-

Adjust the pH of the solution to 10 with 0.1 N NaOH.

5.2.3 Staining Protocol

-

Prepare 10-50 µm thick brain sections and mount them on microscope slides.

-

If using paraffin-embedded tissue, deparaffinize and rehydrate the sections.

-

Incubate the sections in the 100 µM this compound staining solution for 10 minutes.

-

Briefly dip the slides in tap water (5 times).

-

Differentiate the staining by incubating the sections in 0.2% NaOH in 80% ethanol for 2 minutes.

-

Rinse the sections in tap water for 10 minutes.

-

Coverslip the sections using an aqueous mounting medium.

5.2.4 Imaging

-

Visualize the stained sections using a fluorescence or confocal microscope with a filter set appropriate for DAPI or UV excitation (e.g., excitation at 340-380 nm).

Data Analysis and Interpretation

Quantitative analysis of this compound imaging data is crucial for assessing amyloid plaque burden. This typically involves image processing to segment the fluorescently labeled plaques from the background. The plaque load can then be calculated as the percentage of the total imaged area or volume occupied by the segmented plaque signal. Plaque counts and size distributions can also be determined from the segmented images. It is important to note that this compound primarily labels the dense core of plaques, and co-staining with an Aβ antibody may be necessary to visualize the more diffuse amyloid deposits surrounding the core.

Safety and Toxicity

Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, as with any chemical reagent, standard laboratory safety precautions should be followed.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety glasses.

-

Toxicological Information: The toxicological properties of this compound have not been thoroughly investigated. The available SDS indicates no known immediate or delayed adverse effects from short-term exposure, though irritation to the throat, skin, and eyes may occur upon contact. There is no information available on carcinogenicity, mutagenicity, or reproductive toxicity.

-

Disposal: Dispose of the material in accordance with local, state, and federal regulations. Do not allow it to enter drains or water sources.

Conclusion

This compound is a powerful and versatile tool for the study of amyloid pathology. Its ability to penetrate the blood-brain barrier and specifically label amyloid plaques in vivo has revolutionized the way researchers investigate the progression of Alzheimer's disease and evaluate the efficacy of potential therapies. The detailed protocols and data provided in this guide are intended to facilitate the successful application of this compound in a research setting. As with any experimental technique, careful optimization and adherence to safety guidelines are paramount for obtaining reliable and reproducible results.

References

An In-depth Technical Guide to the Fluorescence Spectra of Methoxy-X04

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-X04 is a fluorescent dye derived from Congo red that has gained significant traction in the field of neurodegenerative disease research, particularly for its ability to bind to β-sheet structures characteristic of amyloid plaques and neurofibrillary tangles.[1][2][3] Its capacity to cross the blood-brain barrier makes it a valuable tool for both in vivo and ex vivo imaging of these pathological hallmarks of Alzheimer's disease and other proteinopathies.[4][5] This technical guide provides a comprehensive overview of the fluorescence spectral properties of this compound, detailed experimental protocols for its use, and a summary of its key photophysical and binding characteristics.

Photophysical and Binding Properties of this compound

The utility of this compound as a fluorescent probe is defined by its spectral characteristics and high binding affinity for amyloid fibrils. A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~370 nm | One-photon excitation. |

| ~750 nm | Two-photon excitation. | |

| Emission Maximum (λem) | ~452 nm | One-photon excitation. |

| 460 - 500 nm | Two-photon excitation. | |

| In Vitro Binding Affinity (Ki) | 26.8 nM | For amyloid-β (Aβ) fibrils. |

| Solubility | Soluble to 100 mM in DMSO | |

| Soluble to 10 mM in Ethanol | ||

| Sparingly soluble in aqueous buffers | A stock solution in DMSO is recommended for dilution in aqueous buffers. | |

| Molecular Weight | 344.4 g/mol |

Fluorescence Quantum Yield and Solvatochromism

While this compound is widely used, specific data on its fluorescence quantum yield and a detailed analysis of its solvatochromic properties (the shift in its spectral properties due to the polarity of the solvent) are not extensively reported in the reviewed literature. It is generally observed that, like many amyloid-binding dyes, the fluorescence intensity of this compound increases upon binding to the less polar, hydrophobic environment of β-sheet structures within amyloid plaques. This phenomenon contributes to the high signal-to-noise ratio in imaging applications.

The determination of the fluorescence quantum yield is crucial for characterizing a fluorophore. A general protocol for its measurement using the comparative method is provided in the Experimental Protocols section. This method involves comparing the fluorescence of this compound to a standard with a known quantum yield.

Experimental Protocols

General Protocol for Measuring Fluorescence Spectra and Quantum Yield

This protocol outlines the general steps for determining the excitation, emission, and quantum yield of this compound in a laboratory setting using a spectrofluorometer.

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., DMSO, ethanol, phosphate-buffered saline - PBS)

-

Fluorescence standard with a known quantum yield in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄)

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

1 cm path length quartz cuvettes

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a series of dilutions of the this compound stock solution in the solvent of interest. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Prepare a series of dilutions of the fluorescence standard with absorbance values in a similar range.

-

-

Absorbance Measurement:

-

Measure the UV-Vis absorbance spectra of all prepared solutions using a spectrophotometer.

-

Determine the absorbance at the chosen excitation wavelength for each solution.

-

-

Fluorescence Measurement:

-

Set the excitation and emission slits of the spectrofluorometer.

-

Record the fluorescence emission spectrum of each this compound solution and the standard solutions at the same excitation wavelength.

-

Integrate the area under the emission spectrum for each solution.

-

-

Quantum Yield Calculation:

-

Plot the integrated fluorescence intensity versus the absorbance for both the this compound and the standard samples.

-

The quantum yield of this compound (Φ_x) can be calculated using the following equation: Φ_x = Φ_std * (Grad_x / Grad_std) * (η_x² / η_std²) Where:

-

Φ_std is the quantum yield of the standard.

-

Grad_x and Grad_std are the gradients of the linear plots of integrated fluorescence intensity vs. absorbance for this compound and the standard, respectively.

-

η_x and η_std are the refractive indices of the solvents used for this compound and the standard, respectively.

-

-

Protocol for Ex Vivo Staining of Amyloid Plaques in Brain Tissue

This protocol is adapted from established methods for staining amyloid plaques in fixed brain sections.

Materials:

-

This compound staining solution (e.g., 100 µM this compound in 40% ethanol/60% distilled H₂O, adjusted to pH 10 with 0.1 N NaOH)

-

Phosphate-buffered saline (PBS)

-

80% ethanol containing 0.2% NaOH

-

Mounting medium (e.g., Fluoromount-G)

-

Deparaffinized and rehydrated brain tissue sections on slides

Procedure:

-

Incubate the tissue sections in the this compound staining solution for 10 minutes.

-

Briefly dip the slides in tap water 5 times.

-

Differentiate the sections in 0.2% NaOH in 80% ethanol for 2 minutes.

-

Wash the sections in tap water for 10 minutes.

-

Coverslip the sections using a suitable mounting medium.

-

Visualize the stained plaques using a fluorescence microscope with a UV filter (excitation ~340-380 nm).

Protocol for In Vivo Imaging of Amyloid Plaques in a Mouse Model

This protocol outlines the general steps for systemic administration of this compound for subsequent in vivo imaging using two-photon microscopy.

Materials:

-

This compound solution for injection (e.g., 5 mg/mL in 10% DMSO, 45% propylene glycol, and 45% PBS, pH 7.5)

-

Transgenic mouse model of Alzheimer's disease (e.g., APP/PS1)

-

Two-photon microscope

Procedure:

-

Administer this compound to the mouse via intraperitoneal (i.p.) injection at a dose of 10 mg/kg body weight.

-

Allow for a 24-hour post-injection period for the dye to label the amyloid plaques.

-

Anesthetize the mouse and prepare it for cranial imaging.

-

Perform two-photon microscopy using an excitation wavelength of approximately 750 nm.

-

Collect the emission signal in the range of 460-500 nm to visualize the this compound labeled plaques.

Visualizations

The following diagrams illustrate the binding mechanism and experimental workflows associated with this compound.

Caption: Binding of this compound to amyloid-β fibrils.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of this compound derivatives and their evaluation in Alzheimer's disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | Fluorescent Amyloid β Probes | Tocris Bioscience [tocris.com]

- 5. Correlative Light and Electron Microscopy to Study Microglial Interactions with β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]

Methoxy-X04 Derivatives: A Technical Guide for Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-X04, a fluorescent derivative of Congo red, has emerged as a pivotal tool in the study of neurodegenerative diseases, particularly Alzheimer's disease (AD). Its ability to cross the blood-brain barrier and bind with high affinity to β-sheet structures, characteristic of amyloid-β (Aβ) plaques and neurofibrillary tangles (NFTs), has made it an invaluable probe for in vivo and in vitro imaging.[1][2][3] This technical guide provides an in-depth overview of this compound and its derivatives, focusing on their chemical properties, research applications, and the experimental protocols for their use.

Core Compound: this compound

This compound, chemically known as 1,4-bis(4′-hydroxystyryl)-2-methoxybenzene, was developed to overcome the limitations of its predecessors, Congo red and Chrysamine-G, which exhibit poor brain penetration.[3][4] By lacking acidic groups, this compound is smaller and more lipophilic, allowing it to readily enter the brain. It binds to Aβ fibrils with a high affinity, comparable to that of Chrysamine-G. This binding to fibrillar β-sheet deposits is the basis for its utility in visualizing the pathological hallmarks of Alzheimer's disease.

This compound Derivatives: Expanding the Toolkit

Researchers have synthesized various derivatives of this compound to enhance its properties, such as improving binding affinity, selectivity for specific protein aggregates (Aβ vs. tau), and optimizing clearance rates from the brain. These modifications often involve alterations to the aromatic flanks of the distyrylbenzene scaffold. The development of these derivatives aims to provide more specific and effective tools for diagnosing and monitoring the progression of neurodegenerative diseases.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and some of its derivatives, providing a comparative overview of their binding affinities and fluorescence properties.

| Compound | Target Aggregate | Binding Affinity (Ki, nM) |

| This compound | Aβ fibrils | 26.8 |

| Chrysamine-G | Aβ fibrils | 25.3 |

| This compound Derivative 7b | Aggregated tau | 1.8 |

| This compound Derivative 7b | Aggregated Aβ | 13 |

| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) |

| This compound | 370 | 452 |

| This compound (Two-Photon) | ~740-760 | ~450 |

| This compound Derivative 7b | 359 | 430 |

Research Applications

The primary application of this compound and its derivatives is the detection and quantification of Aβ plaques, NFTs, and cerebrovascular amyloid. These compounds are extensively used in:

-

In Vivo Two-Photon Microscopy: This technique allows for high-resolution imaging of individual amyloid plaques in living animals, enabling longitudinal studies of plaque dynamics.

-

Post-mortem Histology: this compound is used to stain brain tissue sections to visualize and quantify amyloid deposits.

-

Drug Development: These fluorescent probes serve as essential tools for evaluating the efficacy of anti-amyloid therapies by allowing researchers to monitor changes in plaque load.

-

Correlative Light and Electron Microscopy: this compound can be used to identify plaque-containing regions in brain sections for subsequent high-resolution imaging with electron microscopy.

Experimental Protocols

In Vivo Two-Photon Imaging of Aβ Plaques with this compound

This protocol outlines the procedure for in vivo imaging of Aβ plaques in a live transgenic mouse model of Alzheimer's disease.

Materials:

-

AD transgenic mouse (e.g., PS1/APP)

-

This compound

-

Vehicle solution (e.g., 10% DMSO, 45% propylene glycol, 45% PBS, pH 7.5)

-

Anesthesia (e.g., isoflurane)

-

Surgical tools for cranial window implantation

-

Two-photon microscope with a Ti:Sapphire laser

Procedure:

-

Animal Preparation: A cranial window is surgically implanted over the region of interest in the mouse brain to allow for optical access. The animal is allowed to recover for at least one week.

-

Probe Administration: Prepare a solution of this compound in the vehicle. Administer this compound via intraperitoneal (i.p.) injection, typically at a dose of 5-10 mg/kg. Imaging can be performed 24 hours post-injection. Alternatively, for acute imaging, a single intravenous (i.v.) injection of 5 to 10 mg/kg can be used, with imaging commencing 30 to 60 minutes after injection.

-

Imaging:

-

Anesthetize the mouse and fix its head under the two-photon microscope objective.

-

Use a Ti:Sapphire laser tuned to approximately 740-760 nm for two-photon excitation of this compound.

-

Collect the fluorescence emission using a bandpass filter centered around 450 nm.

-

Acquire z-stacks to visualize the three-dimensional structure of the Aβ plaques.

-

Histological Staining of Brain Tissue with this compound

This protocol describes the staining of Aβ plaques in fixed brain sections.

Materials:

-

Deparaffinized, quenched brain tissue sections

-

This compound staining solution: 100 µM this compound in 40% ethanol/60% distilled H₂O, adjusted to pH 10 with 0.1 N NaOH.

-

Differentiation solution: 0.2% NaOH in 80% ethanol.

-

Mounting medium (e.g., Fluoromount-G)

Procedure:

-

Incubate the deparaffinized tissue sections in the this compound staining solution for 10 minutes.

-

Briefly dip the sections in tap water 5 times.

-

Differentiate the sections in the 0.2% NaOH in 80% ethanol solution for 2 minutes.

-

Place the sections in tap water for 10 minutes.

-

Coverslip the sections with mounting medium.

Visualizations

Caption: Workflow for in vivo imaging of amyloid plaques using this compound.

Caption: Mechanism of this compound fluorescence upon binding to amyloid fibrils.

References

Methodological & Application

Application Notes and Protocols for In Vivo Imaging of Mouse Models with Methoxy-X04

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vivo imaging of amyloid-β (Aβ) plaques in mouse models of Alzheimer's disease using Methoxy-X04, a fluorescent probe that crosses the blood-brain barrier.

Introduction

This compound is a derivative of Congo red that binds with high affinity to the β-sheet structures of amyloid plaques, making it an invaluable tool for their in vivo detection and quantification using two-photon microscopy.[1][2] Its ability to penetrate the blood-brain barrier allows for non-invasive, longitudinal studies of plaque dynamics in living animals.[3] This protocol outlines the necessary steps for preparing and administering this compound, performing cranial window surgery, acquiring images via two-photon microscopy, and analyzing the resulting data.

Quantitative Data Summary

The following table summarizes various this compound administration and imaging parameters from published studies, providing a reference for experimental design.

| Parameter | Intraperitoneal (i.p.) Injection | Intravenous (i.v.) Injection | Reference |

| Dosage | 0.4 - 10 mg/kg | 5 - 10 mg/kg | [4] |

| Vehicle | 10% DMSO, 45% propylene glycol, 45% PBS | 1 mg/ml in normal saline (pH adjusted to 12) | |

| Imaging Time | 24 hours post-injection | 30 - 60 minutes post-injection | |

| Mouse Model | PS1/APP, APPPS1 | PS1/APP |

Experimental Protocols

This compound Solution Preparation

For Intraperitoneal (i.p.) Injection:

A commonly used protocol involves preparing a 5 mg/ml stock solution.

-

Weigh 5 mg of this compound powder.

-

Under a chemical fume hood, dissolve the this compound in 100 µL of dimethyl sulfoxide (DMSO).

-

Sequentially add 450 µL of propylene glycol and 450 µL of phosphate-buffered saline (PBS), pH 7.4, mixing thoroughly after each addition.

-

Stir the final solution overnight at 4°C to ensure complete dissolution. The resulting solution should be a yellowish-green emulsion.

-

Store the solution at 4°C for up to two months.

For Intravenous (i.v.) Injection:

A 1 mg/ml solution is typically prepared for i.v. administration.

-

Dissolve this compound in normal saline to a concentration of 1 mg/ml.

-

Adjust the pH of the solution to 12 using 0.1 N NaOH to ensure solubility.

Cranial Window Surgery

For longitudinal in vivo imaging, a cranial window must be implanted to provide optical access to the brain. This is a sterile surgical procedure.

-

Anesthetize the mouse using isoflurane (4-5% for induction, 1.5-2% for maintenance).

-

Secure the mouse in a stereotaxic frame and maintain its body temperature at 37°C.

-

Shave the scalp and sterilize the area with alternating swabs of 70% ethanol and povidone-iodine.

-

Make a midline incision to expose the skull.

-

Using a dental drill, create a circular craniotomy (typically 3-5 mm in diameter) over the brain region of interest, taking care not to damage the underlying dura mater.

-

Place a glass coverslip, corresponding to the size of the craniotomy, over the exposed brain.

-

Secure the coverslip to the skull using dental cement. A head-post can also be affixed for stable head fixation during imaging.

-

Allow the mouse to recover for at least one week before imaging.

In Vivo Two-Photon Imaging

-

This compound Administration:

-

i.p. Injection: Administer the prepared this compound solution at the desired dosage (e.g., 10 mg/kg) 24 hours prior to the imaging session.

-

i.v. Injection: Administer the prepared this compound solution at the desired dosage (e.g., 5-10 mg/kg) immediately before or 30-60 minutes prior to imaging.

-

-

Anesthesia and Mounting: Anesthetize the mouse with isoflurane and secure it on the microscope stage using the head-post.

-

Image Acquisition:

-

Use a two-photon microscope equipped with a Ti:Sapphire laser.

-

Set the excitation wavelength to 750-850 nm for this compound.

-

Collect the emitted fluorescence using a bandpass filter appropriate for this compound (e.g., 420-500 nm).

-

Acquire z-stacks of the region of interest to capture the three-dimensional structure of the plaques.

-

Data Analysis and Quantification

-

Image Processing: Use image analysis software (e.g., Imaris, Fiji/ImageJ) to process the acquired z-stacks. This may include background subtraction and filtering to enhance the signal-to-noise ratio.

-

Plaque Quantification:

-

Identify individual plaques based on their fluorescence intensity.

-

Measure the volume and number of plaques within the imaged region.

-

For longitudinal studies, the same region can be imaged over time to track the growth, appearance, and disappearance of individual plaques.

-

Visualizations

Mechanism of this compound Action

References

- 1. A Craniotomy Surgery Procedure for Chronic Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chronic cranial window implantation for high-resolution intravital imaging of the endothelial glycocalyx in mouse cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clustering of plaques contributes to plaque growth in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

Application Notes and Protocols: Methoxy-X04 Staining for Human Brain Sections

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-X04 is a fluorescent derivative of Congo red that exhibits high binding affinity for the β-sheet structures characteristic of amyloid plaques and neurofibrillary tangles (NFTs), key pathological hallmarks of Alzheimer's disease and other neurodegenerative disorders.[1][2] Its ability to cross the blood-brain barrier has made it a valuable tool for in vivo imaging in animal models. Furthermore, its fluorescent properties allow for the sensitive and specific detection of amyloid deposits in post-mortem human brain tissue. These application notes provide a detailed protocol for the staining of human brain sections with this compound, enabling the visualization and quantification of amyloid pathology.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Binding Affinity and Spectral Properties

| Property | Value | Reference |

| Binding Affinity (Ki) for Aβ fibrils | 26.8 nM | [1][3][4] |

| Excitation Maximum (λex) | ~370 nm | |

| Emission Maximum (λem) | ~452 nm |

Table 2: Solution Composition for Staining Protocol

| Solution | Component | Concentration/Volume |

| This compound Staining Solution | This compound | 100 µM |

| Ethanol | 40% | |

| Distilled H₂O | 60% | |

| 0.1 N NaOH | To adjust pH to 10 | |

| Differentiation Solution | NaOH | 0.2% |

| Ethanol | 80% | |

| Autofluorescence Quenching (Optional) | Sudan Black B | 0.1% in 70% Ethanol |

Experimental Protocols

This protocol is specifically for the staining of paraffin-embedded human brain sections.

Materials:

-

Paraffin-embedded human brain sections (5-10 µm thick) on charged slides

-

Xylene

-

Ethanol (100%, 95%, 70%, 50%)

-

Distilled water

-

Phosphate-buffered saline (PBS)

-

This compound (powder)

-

Sodium hydroxide (NaOH)

-

Sudan Black B (optional, for autofluorescence quenching)

-

Aqueous mounting medium

-

Coverslips

Equipment:

-

Staining jars

-

Microscope slide rack

-

Fume hood

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV filter)

Protocol Steps:

-

Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 changes of 5 minutes each. b. Rehydrate through a graded series of ethanol:

- 100% Ethanol: 2 changes of 3 minutes each.

- 95% Ethanol: 1 change of 3 minutes.

- 70% Ethanol: 1 change of 3 minutes.

- 50% Ethanol: 1 change of 3 minutes. c. Rinse in distilled water for 5 minutes. d. Wash in PBS for 5 minutes.

-

Autofluorescence Quenching (Optional but Recommended for Human Brain Tissue): a. Incubate sections in 0.1% Sudan Black B solution in 70% ethanol for 20-30 minutes at room temperature. b. Wash thoroughly in PBS until the sections are clear of excess Sudan Black.

-

This compound Staining: a. Prepare the this compound staining solution: Dissolve this compound in a solution of 40% ethanol and 60% distilled water to a final concentration of 100 µM. Adjust the pH to 10 with 0.1 N NaOH. b. Incubate the sections in the this compound staining solution for 10 minutes at room temperature.

-

Differentiation and Washing: a. Briefly dip the slides in tap water 5 times. b. Differentiate the sections in a solution of 0.2% NaOH in 80% ethanol for 2 minutes. c. Place the sections in tap water for 10 minutes.

-

Coverslipping: a. Briefly rinse the slides in distilled water. b. Mount coverslips using an aqueous mounting medium.

-

Imaging: a. Visualize the staining using a fluorescence microscope with a filter set appropriate for the excitation and emission spectra of this compound (e.g., a UV filter with excitation around 340-380 nm). Amyloid plaques and NFTs will appear as bright blue-white fluorescent structures.

Visualizations

Binding Mechanism of this compound

Caption: this compound binds to the β-sheet structures of amyloid-beta plaques and tau tangles.

Experimental Workflow for this compound Staining

Caption: Workflow for this compound staining of human brain sections.

Troubleshooting

High Background Staining:

-

Cause: Incomplete removal of unbound this compound or endogenous autofluorescence. Human brain tissue, especially from older individuals, can have high levels of lipofuscin which is autofluorescent.

-

Solution:

-

Ensure the differentiation step is performed correctly.

-

Incorporate an autofluorescence quenching step with Sudan Black B before staining.

-

Use fresh staining and differentiation solutions.

-

Weak or No Staining:

-

Cause: Issues with the staining solution, tissue processing, or the presence of minimal amyloid pathology.

-

Solution:

-

Verify the concentration and pH of the this compound staining solution.

-

Ensure that the deparaffinization process was complete.

-

Use a positive control tissue section known to contain significant amyloid pathology to validate the staining procedure.

-

Increase the incubation time in the this compound solution, but be mindful that this may also increase background staining.

-

Photobleaching:

-

Cause: The fluorescence of this compound can diminish upon prolonged exposure to the excitation light.

-

Solution:

-

Minimize the exposure time during imaging.

-

Use an anti-fade mounting medium.

-

Acquire images promptly after staining.

-

By following this detailed protocol and considering the provided troubleshooting advice, researchers can effectively utilize this compound to visualize and analyze amyloid pathology in human brain sections, contributing to a better understanding of neurodegenerative diseases.

References

Application Notes: Two-Photon Microscopy for Methoxy-X04 Imaging of Amyloid-β Plaques

References